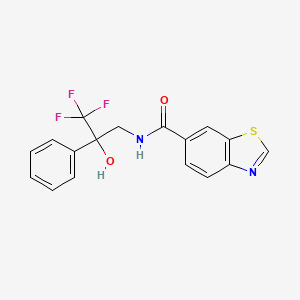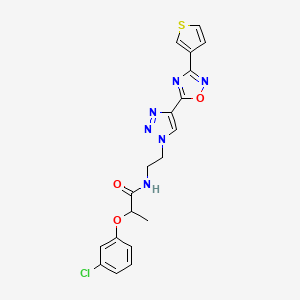![molecular formula C13H13N5 B2405486 3-[[3-(Triazol-2-yl)azétidin-1-yl]méthyl]benzonitrile CAS No. 2415531-68-7](/img/structure/B2405486.png)
3-[[3-(Triazol-2-yl)azétidin-1-yl]méthyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a triazole ring, an azetidine ring, and a benzonitrile group, making it a unique structure with diverse chemical properties.
Applications De Recherche Scientifique
3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
Target of Action
It’s known that 1,2,3-triazoles, a core structure in this compound, have broad applications in drug discovery . They have been found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activities .
Mode of Action
The anticancer activity of molecules with a 1,2,3-triazole core is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of an enzyme .
Biochemical Pathways
1,2,3-triazoles are known to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology .
Result of Action
Compounds with a 1,2,3-triazole core have been found to exhibit various biological activities, including anticancer, antibacterial, anti-inflammatory, analgesic, antifungal, antiviral, and anticonvulsant effects .
Méthodes De Préparation
The synthesis of 3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through an azide-alkyne cycloaddition reaction, often referred to as "click chemistry".
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling Reactions: The triazole and azetidine rings are then coupled with a benzonitrile derivative under specific reaction conditions to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Analyse Des Réactions Chimiques
3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds share the triazole ring but differ in their additional functional groups and overall structure.
Azetidine Derivatives: Compounds with azetidine rings but different substituents can have varying biological activities and chemical properties.
Benzonitrile Derivatives: These compounds have the benzonitrile group but may lack the triazole or azetidine rings, leading to different reactivity and applications.
The uniqueness of 3-[[3-(Triazol-2-yl)azetidin-1-yl]methyl]benzonitrile lies in its combination of these three functional groups, which confer a distinct set of chemical and biological properties.
Propriétés
IUPAC Name |
3-[[3-(triazol-2-yl)azetidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c14-7-11-2-1-3-12(6-11)8-17-9-13(10-17)18-15-4-5-16-18/h1-6,13H,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRAZORPPVIUMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C#N)N3N=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2405403.png)
![(2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2405404.png)
![2-fluoro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2405406.png)


![N-(3-methoxyphenyl)-2-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2405410.png)



![N-([2,4'-bipyridin]-4-ylmethyl)cyclopropanecarboxamide](/img/structure/B2405418.png)
![Ethyl 5-hydroxy-6-[(2-methoxyethyl)amino]-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2405419.png)
![2-[(4-Hydroxyphenyl)methyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/new.no-structure.jpg)
![(1,5-Dimethylpyrazol-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2405425.png)
![methyl [4-methyl-2-oxo-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-3-yl]acetate](/img/structure/B2405426.png)
